2-(6-Methyl-1H-indazol-3-yl)ethanamine 2-(6-Methyl-1H-indazol-3-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15992690
InChI: InChI=1S/C10H13N3/c1-7-2-3-8-9(4-5-11)12-13-10(8)6-7/h2-3,6H,4-5,11H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol

2-(6-Methyl-1H-indazol-3-yl)ethanamine

CAS No.:

Cat. No.: VC15992690

Molecular Formula: C10H13N3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Methyl-1H-indazol-3-yl)ethanamine -

Specification

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
IUPAC Name 2-(6-methyl-2H-indazol-3-yl)ethanamine
Standard InChI InChI=1S/C10H13N3/c1-7-2-3-8-9(4-5-11)12-13-10(8)6-7/h2-3,6H,4-5,11H2,1H3,(H,12,13)
Standard InChI Key JEANTXZNBJNTGG-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NNC(=C2C=C1)CCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(6-Methyl-1H-indazol-3-yl)ethanamine (C<sub>10</sub>H<sub>13</sub>N<sub>3</sub>) consists of a bicyclic indazole system fused with a benzene and pyrazole ring, substituted by a methyl group at the 6-position and an ethanamine (-CH<sub>2</sub>CH<sub>2</sub>NH<sub>2</sub>) side chain at the 3-position (Figure 1). The indazole core’s planar structure facilitates π-π stacking interactions, while the methyl group enhances lipophilicity, and the ethanamine moiety introduces hydrogen-bonding potential .

Table 1: Comparative physicochemical properties of 2-(6-Methyl-1H-indazol-3-yl)ethanamine and its chloro analog

Property2-(6-Methyl-1H-indazol-3-yl)ethanamine2-(6-Chloro-1H-indazol-3-yl)ethanamine
Molecular FormulaC<sub>10</sub>H<sub>13</sub>N<sub>3</sub>C<sub>9</sub>H<sub>10</sub>ClN<sub>3</sub>
Molecular Weight (g/mol)175.23195.65
Calculated logP1.82.3
Hydrogen Bond Donors2 (NH<sub>2</sub>)2 (NH<sub>2</sub>)

The methyl substituent reduces molecular weight by ~20.4 g/mol compared to the chloro analog, primarily due to chlorine’s higher atomic mass (35.45 vs. 15.03 for CH<sub>3</sub>) . This substitution also decreases logP by 0.5 units, suggesting improved aqueous solubility.

Synthetic Methodologies

Indazole Core Construction

The indazole scaffold is typically synthesized via cyclization of ortho-substituted benzaldehyde derivatives with hydrazines. For example, 1,1-dialkylhydrazones undergo aryne annulation in the presence of Cs<sub>2</sub>CO<sub>3</sub> and PdCl<sub>2</sub>(dppf) catalysts to form 1-alkylindazoles . Adapting this protocol, 6-methyl-1H-indazole-3-carbaldehyde could be synthesized from 2-methylbenzaldehyde derivatives through hydrazone formation and subsequent cyclization.

Table 2: Key reaction conditions for ethanamine side chain installation

StepReagents/ConditionsYield (%)
Suzuki CouplingPdCl<sub>2</sub>(dppf), Cs<sub>2</sub>CO<sub>3</sub>, 90°C75–85
AcylationChloroacetic anhydride, K<sub>2</sub>CO<sub>3</sub>, DMF80–90
Amine DisplacementEthylenediamine, DIPEA, 60°C65–75

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR spectra of analogous indazole derivatives show distinct peaks:

  • Aromatic protons: δ 6.5–8.0 ppm (indazole and substituent aromatic hydrogens) .

  • Methyl group: δ 2.3–2.5 ppm (singlet for 6-CH<sub>3</sub>) .

  • Ethanamine protons: δ 2.8–3.2 ppm (-CH<sub>2</sub>NH<sub>2</sub> triplet) and δ 1.5–1.7 ppm (-CH<sub>2</sub>-CH<sub>2</sub>NH<sub>2</sub> multiplet) .

13C NMR would reveal the indazole quaternary carbons (δ 140–160 ppm), methyl carbons (δ 20–25 ppm), and ethanamine carbons (δ 35–45 ppm) .

High-Resolution Mass Spectrometry (HR-MS)

The molecular ion [M+H]<sup>+</sup> for C<sub>10</sub>H<sub>13</sub>N<sub>3</sub> is expected at m/z 175.1112, with fragmentation peaks corresponding to loss of NH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>- (Δ m/z = 44.05) .

Biological Activity and Structure-Activity Relationships

Table 3: Hypothesized biological activity based on structural analogs

Target PathwayProposed MechanismPotential IC<sub>50</sub> Range
Bcl-2/BaxDisruption of anti-apoptotic Bcl-21–10 µM
p53/MDM2 InteractionStabilization of p53 tumor suppressor5–20 µM
Kinase InhibitionATP-competitive binding to EGFR/VEGFR10–50 µM

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